![molecular formula C16H14N2O4S2 B2750813 3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 902323-39-1](/img/structure/B2750813.png)
3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound containing sulfur, indole, and thiazolidine motifs. It's an intriguing molecule because of its multifunctional groups and diverse chemical reactivity. This compound has significant implications in medicinal chemistry, pharmaceuticals, and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Indole Synthesis: : Starting from 5-methoxyindole, aldehyde formation can be achieved using Vilsmeier-Haack conditions.
Thiazolidine Formation: : The thiazolidine ring can be synthesized by reacting aldehydes with cysteine under mild acidic conditions.
Schiff Base Formation: : The critical (5-methoxy-1H-indol-3-yl)methylidene group is formed via Schiff base condensation between the indole derivative and thiazolidinone.
Final Propanoic Acid Addition: : The addition of the propanoic acid side chain is done through standard esterification or amide coupling procedures using an appropriate catalyst.
Industrial Production Methods
On an industrial scale, these reactions require optimization for yield and purity. This can include high-pressure hydrogenation, catalytic reduction, and the use of industrial solvents like DMF, DMSO, and acetonitrile under controlled temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound undergoes oxidation to produce corresponding sulfoxides and sulfones.
Reduction: : Reduction can lead to the formation of thiols and secondary amines.
Substitution: : Various nucleophiles can substitute at different positions due to the presence of reactive sites in the molecule.
Common Reagents and Conditions
Oxidizing agents: : Chromium trioxide, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Grignard reagents, organolithium reagents.
Major Products Formed
Sulfoxides/Sulfones: : From oxidation.
Thiols: : From reduction.
Indole Derivatives: : From substitution reactions.
Aplicaciones Científicas De Investigación
This compound plays a pivotal role in various domains:
Chemistry: : As a precursor in the synthesis of novel heterocyclic compounds.
Biology: : Modulation of enzyme activity due to its interaction with sulfhydryl groups.
Industry: : Use in creating specialized polymers and materials due to its unique functional groups.
Mecanismo De Acción
3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid exhibits its effects primarily through the interaction with sulfhydryl and amino groups in proteins and enzymes. Its molecular targets often include thiol-containing enzymes, leading to inhibition or modification of enzyme activity. The indole and thiazolidine rings play a crucial role in molecular binding and recognition, influencing various biochemical pathways.
Comparación Con Compuestos Similares
5-methoxyindole derivatives
Thiazolidinones
Propanoic acid derivatives
Uniqueness
This compound uniquely combines all three motifs (indole, thiazolidine, propanoic acid) in one structure, allowing it to exhibit a broad range of reactivity and biological activities. Unlike other similar compounds, its multifaceted nature makes it a valuable candidate for diversified applications in scientific research and industrial production.
Propiedades
IUPAC Name |
3-[4-hydroxy-5-[(Z)-(5-methoxyindol-3-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-10-2-3-12-11(7-10)9(8-17-12)6-13-15(21)18(16(23)24-13)5-4-14(19)20/h2-3,6-8,21H,4-5H2,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFDHZPKGQFCCR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC2=CC3=C(N(C(=S)S3)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(C=C1)N=C/C2=C\C3=C(N(C(=S)S3)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
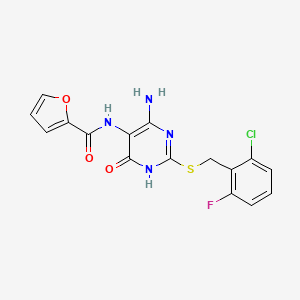
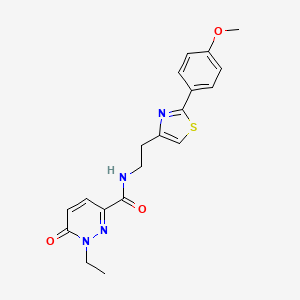
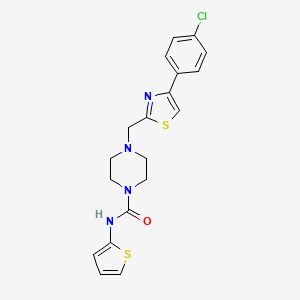
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-methoxybenzamide](/img/structure/B2750734.png)
![2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2750736.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2750737.png)
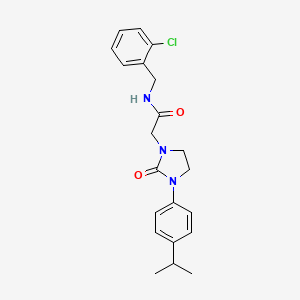
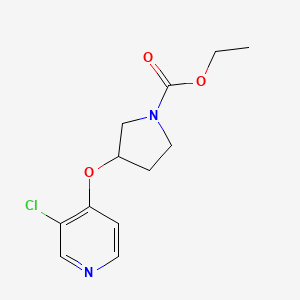
![[5-(4-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2750744.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750745.png)
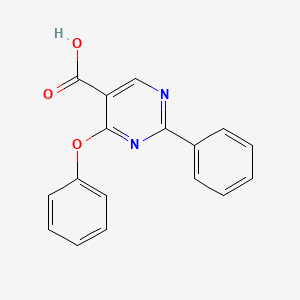
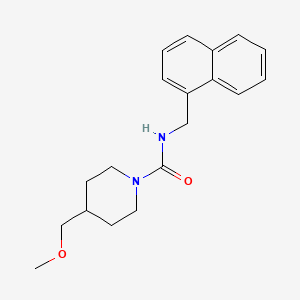
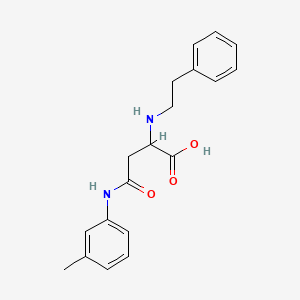
![3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2750750.png)
